molecular formula C8H7BrN2 B1336084 3-Bromo-8-methylimidazo[1,2-a]pyridine CAS No. 866135-66-2

3-Bromo-8-methylimidazo[1,2-a]pyridine

Cat. No.: B1336084
CAS No.: 866135-66-2
M. Wt: 211.06 g/mol
InChI Key: LPEITAUQQRNUAI-UHFFFAOYSA-N
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Description

3-Bromo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 3-position and a methyl group at the 8-position distinguishes it from other imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Bromo-8-methylimidazo[1,2-a]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may contribute to its biological activity .

Additionally, this compound has been found to bind to certain proteins, such as DNA-binding proteins, which can influence gene expression and cellular responses. The nature of these interactions often involves non-covalent binding, such as hydrogen bonding and hydrophobic interactions, which stabilize the complex formed between the compound and the biomolecule .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse and depend on the specific cellular context. This compound has been reported to influence cell signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways . These pathways play crucial roles in regulating cell proliferation, differentiation, and apoptosis.

Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and epigenetic regulators. This modulation can lead to changes in the expression of genes involved in cellular metabolism, stress responses, and immune function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms, including enzyme inhibition and activation, as well as direct binding interactions with biomolecules. One of the key mechanisms involves the inhibition of cytochrome P450 enzymes, which can alter the metabolic processing of other compounds and affect cellular homeostasis .

Additionally, this compound can bind to DNA and RNA, potentially interfering with nucleic acid synthesis and function. This binding can lead to the formation of DNA adducts, which may result in mutations and genomic instability . The compound’s ability to modulate gene expression is also linked to its interaction with transcription factors and chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The compound is relatively stable under ambient conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can induce persistent changes in cellular function, including alterations in cell cycle regulation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological properties . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and immunotoxicity . Threshold effects have been observed, where specific doses are required to elicit significant biological responses, and these effects are often dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glutathione S-transferases and UDP-glucuronosyltransferases . The metabolic flux of this compound can influence the levels of its metabolites, which may have distinct biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms, including passive diffusion and active transport. The compound can interact with transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Additionally, binding proteins, such as serum albumin, can influence the compound’s distribution and localization within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method is the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, which results in the substitution of a hydrogen atom at the 3-position with a bromine atom . This reaction can be represented as follows:

2-Methylimidazo[1,2-a]pyridine+Br2This compound\text{2-Methylimidazo[1,2-a]pyridine} + \text{Br}_2 \rightarrow \text{this compound} 2-Methylimidazo[1,2-a]pyridine+Br2​→this compound

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of inert atmospheres and controlled temperatures is common to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

3-Bromo-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Bromo-8-methylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

    2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 3-position.

    3-Chloro-8-methylimidazo[1,2-a]pyridine: Has a chlorine atom instead of a bromine atom at the 3-position.

    8-Methylimidazo[1,2-a]pyridine: Lacks the halogen atom at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-bromo-8-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEITAUQQRNUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413980
Record name 3-bromo-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866135-66-2
Record name 3-Bromo-8-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866135-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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